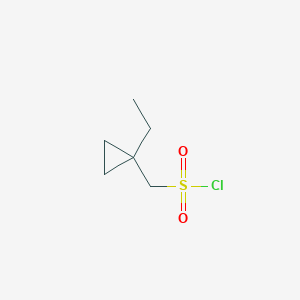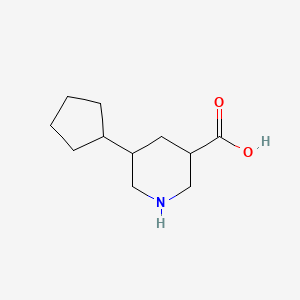
1-(Pyrrolidin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C7H11NO. It is a derivative of pyrrolidine, featuring a prop-2-en-1-one group attached to the nitrogen atom of the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Pyrrolidin-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyrrolidin-1-yl)prop-2-en-1-one: A closely related compound with similar chemical properties.
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Another derivative with a phenyl group, exhibiting different reactivity and applications
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-pyrrolidin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2 |
Clave InChI |
QYYPYISHAUTXJE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
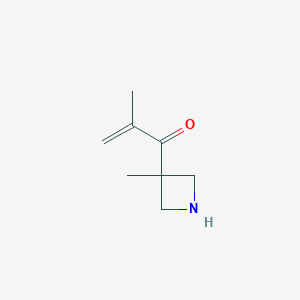
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
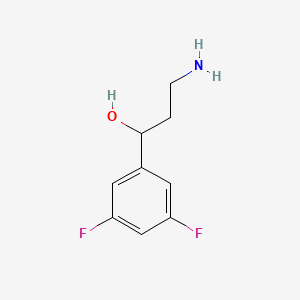
![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
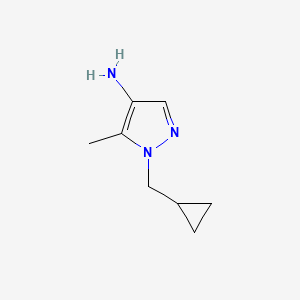
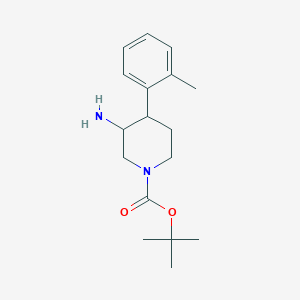
![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)

